- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,
Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
942920-55-0 structure
Product Name:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS-Nr.:942920-55-0
MF:C10H9BrN2O2
MW:269.094661474228
MDL:MFCD11518924
CID:796770
PubChem ID:44608107
Update Time:2025-05-24
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
- BCP07197
- AKOS015835546
- SY104971
- MFCD11518924
- AB64162
- J-521324
- Ethyl 4-Bromo-7-azaindole-2-carboxylate
- DB-079844
- CS-0004646
- SC3471
- 942920-55-0
- VLZWUULVFAASBC-UHFFFAOYSA-N
- Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate
- SCHEMBL3603471
- Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate
- DTXSID70659706
- Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate
- DS-10835
-
- MDL: MFCD11518924
- Inchi: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
- InChI-Schlüssel: VLZWUULVFAASBC-UHFFFAOYSA-N
- Lächelt: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC
Berechnete Eigenschaften
- Genaue Masse: 267.98500
- Monoisotopenmasse: 267.985
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 250
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 6
- XLogP3: 2.6
- Topologische Polaroberfläche: 55A^2
Experimentelle Eigenschaften
- Farbe/Form: White to Yellow Solid
- Dichte: 1.6±0.1 g/cm3
- Schmelzpunkt: No data available
- Siedepunkt: No data available
- Flammpunkt: No data available
- Brechungsindex: 1.653
- PSA: 54.98000
- LogP: 2.50210
- Dampfdruck: No data available
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302;H315;H319;H335
- Warnhinweis: P261;P305+P351+P338
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:2-8 °C
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149573-100mg |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95%+ | 100mg |
$157 | 2021-08-05 | |
| Chemenu | CM149573-250mg |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95%+ | 250mg |
$272 | 2021-08-05 | |
| Chemenu | CM149573-1g |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95%+ | 1g |
$786 | 2021-08-05 | |
| AstaTech | SC3471-0.25/G |
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |
942920-55-0 | 95% | 0.25g |
$235 | 2023-09-15 | |
| AstaTech | SC3471-0.1/G |
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |
942920-55-0 | 95% | 0.1g |
$99 | 2023-09-15 | |
| AstaTech | SC3471-0.5/G |
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |
942920-55-0 | 95% | 0.5/G |
$435 | 2022-05-31 | |
| Chemenu | CM149573-250mg |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95%+ | 250mg |
$116 | 2024-07-19 | |
| Chemenu | CM149573-1g |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95%+ | 1g |
$304 | 2024-07-19 | |
| abcr | AB308654-250 mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |
942920-55-0 | 95% | 250 mg |
€210.00 | 2023-07-19 | |
| abcr | AB308654-1 g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |
942920-55-0 | 95% | 1 g |
€445.40 | 2023-07-19 |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 65 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; rt; 18 h, rt
Referenz
- Indole compound, preparation and pharmaceutical composition and application thereof, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referenz
- Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Trimethylammonium bromide , Methanesulfonic anhydride Solvents: Chloroform ; 0 °C → 25 °C; 16 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
Referenz
- Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referenz
- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; 6 h, rt
Referenz
- Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referenz
- Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referenz
- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ; rt; pH 10, rt
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
Referenz
- Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton, Yaoxue Xuebao, 2013, 48(12), 1792-1799
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Pyrrolopyridine carboxylic acid derivatives, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder, World Intellectual Property Organization, , ,
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-, ethyl ester
- 3-Chlorobenzoic acid
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Verwandte Literatur
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) Verwandte Produkte
- 388565-59-1(1,8-Naphthyridine-2-carboxylicacid, ethyl ester)
- 394223-02-0(Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1234616-83-1(Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1256825-86-1(Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate)
- 221675-35-0(Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 913181-72-3(1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester hydrochloride)
- 577711-94-5(Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1222175-21-4(Ethyl 5-Bromo-1H-pyrrolo2,3-bpyridine-2-carboxylate)
- 1257856-84-0(Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate)
- 1261537-34-1(Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate)
Empfohlene Lieferanten
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge